molecular formula C20H20N2O2S3 B5045555 N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B5045555
M. Wt: 416.6 g/mol
InChI Key: FWTVEMKFYRYQHG-SFQUDFHCSA-N
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Description

N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidinone ring, a thiophene moiety, and a butanamide group, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a carbonyl compound under acidic conditions.

    Introduction of Thiophene Moiety: The thiophene ring is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a thiophene aldehyde.

    Attachment of Butanamide Group: The final step involves the coupling of the intermediate product with 2,4-dimethylphenylbutanamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, resulting in changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Similar structure with a furan ring instead of a thiophene ring.

    N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocyclic rings like furan or pyridine

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c1-13-7-8-16(14(2)11-13)21-18(23)6-3-9-22-19(24)17(27-20(22)25)12-15-5-4-10-26-15/h4-5,7-8,10-12H,3,6,9H2,1-2H3,(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTVEMKFYRYQHG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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